![molecular formula C19H12N2O3S2 B2412725 (Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 868141-86-0](/img/structure/B2412725.png)
(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H12N2O3S2 and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity
(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µg/mL |
Compound B | Escherichia coli | 1.0 µg/mL |
Compound C | Pseudomonas aeruginosa | 2.0 µg/mL |
Note: The MIC values indicate the concentration required to inhibit bacterial growth.
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain thiazolidinone derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells. For example, a study found that at concentrations of 100 µM, some derivatives significantly reduced cell viability in cancer cell lines without affecting normal fibroblast cells.
Table 2: Cytotoxicity of Thiazolidinone Derivatives
Compound | Cell Line Tested | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound A | A549 (lung cancer) | 100 | 30 |
Compound B | HepG2 (liver cancer) | 200 | 25 |
Compound C | L929 (normal fibroblast) | 100 | 90 |
Note: Viability percentages indicate the percentage of live cells after treatment compared to control.
Antiviral Activity
The antiviral potential of thiazolidinones has also been explored, particularly against HIV and other viral pathogens. Molecular docking studies suggest that these compounds can interact with viral proteins, potentially inhibiting replication.
Case Study: HIV Inhibition
A study investigated the efficacy of thiazolidinone derivatives against HIV-1 and HIV-2. Although initial results showed promise in vitro, high cytotoxicity levels hindered their further development as antiviral agents.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Biofilm Disruption : Some thiazolidinones exhibit properties that disrupt biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents.
Properties
IUPAC Name |
3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S2/c1-10(22)11-5-4-6-12(9-11)21-18(24)16(26-19(21)25)15-13-7-2-3-8-14(13)20-17(15)23/h2-9,24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSOFSKSVWQAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.